Cas no 93652-23-4 (3-Pentanone, 1,5-bis(4-hydroxyphenyl)-)

3-Pentanone, 1,5-bis(4-hydroxyphenyl)-, is a bisphenol derivative with a ketone functional group, offering unique chemical properties for specialized applications. Its molecular structure, featuring two phenolic hydroxyl groups, enhances its reactivity in polymerization and cross-linking processes, making it valuable in advanced material synthesis. The compound exhibits thermal stability and compatibility with high-performance resins, contributing to improved mechanical and thermal properties in composite materials. Its bifunctional design allows for selective modifications, enabling tailored use in pharmaceuticals, coatings, or adhesives. The presence of hydroxyl groups further facilitates hydrogen bonding, enhancing solubility in polar solvents and broadening its utility in formulation chemistry.
3-Pentanone, 1,5-bis(4-hydroxyphenyl)- structure
93652-23-4 structure
商品名:3-Pentanone, 1,5-bis(4-hydroxyphenyl)-
CAS番号:93652-23-4
MF:C17H18O3
メガワット:270.32302
CID:752601
PubChem ID:10707171

3-Pentanone, 1,5-bis(4-hydroxyphenyl)- 化学的及び物理的性質

名前と識別子

    • 3-Pentanone, 1,5-bis(4-hydroxyphenyl)-
    • 1,5-bis(4-hydroxyphenyl)-3-Pentanone
    • 1,5-bis(4-hydroxyphenyl)pentan-3-one
    • 93652-23-4
    • 3-Pentanone,1,5-bis(4-hydroxyphenyl)-
    • P16867
    • DTXSID30443825
    • 1,5-bis-(4-hydroxyphenyl)-3-pentanone
    • SCHEMBL8108885
    • SFXSTVONLYIKNU-UHFFFAOYSA-N
    • インチ: InChI=1S/C17H18O3/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-4,7-10,18-19H,5-6,11-12H2
    • InChIKey: SFXSTVONLYIKNU-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC=C1CCC(=O)CCC2=CC=C(C=C2)O)O

計算された属性

  • せいみつぶんしりょう: 270.125594432g/mol
  • どういたいしつりょう: 270.125594432g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 259
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 57.5Ų

3-Pentanone, 1,5-bis(4-hydroxyphenyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1749736-1g
1,5-Bis(4-hydroxyphenyl)pentan-3-one
93652-23-4 98%
1g
¥3694.00 2024-04-24

3-Pentanone, 1,5-bis(4-hydroxyphenyl)- 関連文献

3-Pentanone, 1,5-bis(4-hydroxyphenyl)-に関する追加情報

Recent Advances in the Study of 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- (CAS: 93652-23-4)

The compound 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- (CAS: 93652-23-4) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanisms of action, providing valuable insights for drug development and biomedical applications.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 3-Pentanone, 1,5-bis(4-hydroxyphenyl)-, highlighting its efficient production through a modified Friedel-Crafts acylation reaction. The researchers emphasized the compound's stability and high yield, making it a promising candidate for large-scale pharmaceutical production. The study also noted the compound's potential as a building block for more complex bioactive molecules.

In terms of biological activity, recent research has demonstrated that 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- exhibits significant antioxidant and anti-inflammatory properties. A 2024 paper in Biochemical Pharmacology reported that the compound effectively scavenges reactive oxygen species (ROS) and inhibits pro-inflammatory cytokines in vitro. These findings suggest potential applications in treating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions.

Another groundbreaking study published in Nature Chemical Biology in early 2024 revealed the compound's interaction with estrogen receptors. Using X-ray crystallography and molecular docking simulations, researchers identified that 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- can selectively bind to ERβ receptors, opening new possibilities for developing targeted therapies for hormone-dependent cancers and metabolic disorders.

Pharmacokinetic studies have also made progress, with a recent investigation in Drug Metabolism and Disposition characterizing the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. The results indicated favorable oral bioavailability and tissue penetration, though further optimization may be required to enhance its metabolic stability.

Looking forward, several research groups are exploring the derivatization of 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- to enhance its pharmacological properties. Preliminary results from these structure-activity relationship (SAR) studies show promise for developing more potent and selective analogs with improved therapeutic indices.

In conclusion, the growing body of research on 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- (CAS: 93652-23-4) demonstrates its multifaceted potential in pharmaceutical development. From its synthetic accessibility to its diverse biological activities, this compound represents an exciting area of investigation that may yield novel therapeutic agents in the coming years.

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